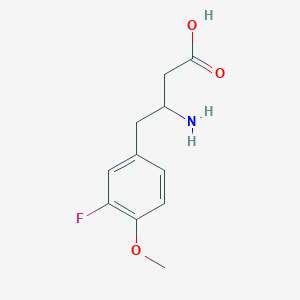

3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Acide 3-amino-4-(3-fluoro-4-méthoxyphényl)butyrique est un composé présentant des applications pharmacologiques et industrielles potentielles. Il se caractérise par la présence d’un groupe amino, d’un cycle aromatique substitué par un fluor, et d’une partie acide butyrique. Ce composé a suscité l’intérêt en raison de sa structure chimique unique et de ses activités biologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’Acide 3-amino-4-(3-fluoro-4-méthoxyphényl)butyrique implique généralement des réactions organiques à plusieurs étapes. Une méthode courante utilise le couplage de Suzuki-Miyaura, une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement utilisée . Cette méthode implique le couplage d’un dérivé d’acide boronique avec un halogénure d’aryle sous catalyse au palladium. Les conditions de réaction sont généralement douces et tolérantes aux groupes fonctionnels, ce qui la rend appropriée pour la synthèse de molécules complexes.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, notamment l’utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Le procédé peut également incorporer une hydrogénation catalytique et d’autres étapes de purification pour atteindre la pureté et la concentration souhaitées.

Analyse Des Réactions Chimiques

Types de réactions

L’Acide 3-amino-4-(3-fluoro-4-méthoxyphényl)butyrique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former les dérivés nitro ou nitroso correspondants.

Réduction : Le cycle aromatique peut subir une réduction pour former des dérivés dihydro.

Substitution : Les groupes fluoro et méthoxy sur le cycle aromatique peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : L’hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) est une méthode typique.

Substitution : Les réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme le méthylate de sodium ou l’hydrure de lithium et d’aluminium.

Principaux produits

Les principaux produits formés à partir de ces réactions incluent divers dérivés substitués du composé original, qui peuvent être utilisés ultérieurement dans différentes applications.

Applications de la recherche scientifique

L’Acide 3-amino-4-(3-fluoro-4-méthoxyphényl)butyrique présente plusieurs applications de recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour ses effets potentiels sur les systèmes biologiques, notamment l’inhibition enzymatique et la liaison aux récepteurs.

Industrie : Le composé est utilisé dans le développement de produits chimiques de spécialité et d’intermédiaires pharmaceutiques.

Applications De Recherche Scientifique

3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric Acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Industry: The compound is used in the development of specialty chemicals and pharmaceutical intermediates.

Mécanisme D'action

Le mécanisme d’action de l’Acide 3-amino-4-(3-fluoro-4-méthoxyphényl)butyrique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut se lier à certains récepteurs ou enzymes, en modulant leur activité et en conduisant aux effets biologiques observés. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte spécifiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 3-amino-4-(2,4,5-trifluorophényl)butyrique : Ce composé présente des caractéristiques structurales similaires, mais avec des motifs de substitution différents sur le cycle aromatique.

Acide 4-(4-méthoxyphényl)butyrique : Ce composé ne possède pas les groupes amino et fluoro, ce qui le rend moins polyvalent dans certaines applications.

Unicité

L’Acide 3-amino-4-(3-fluoro-4-méthoxyphényl)butyrique est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et ses effets pharmacologiques potentiels en font un composé précieux pour la recherche et les applications industrielles.

Activité Biologique

3-Amino-4-(3-fluoro-4-methoxyphenyl)butyric acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FNO3. It features an amino group, a butyric acid backbone, and a substituted phenyl ring that includes both fluorine and methoxy groups. These structural components contribute to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 227.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Storage Conditions | Refrigerated (2-7°C) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a potential inhibitor of neutral endopeptidases (NEP), which play a crucial role in the metabolism of bioactive peptides involved in cardiovascular regulation. Inhibition of NEP can lead to increased levels of natriuretic peptides, thereby influencing blood pressure and fluid balance.

Cardiovascular Effects

Research indicates that compounds similar to this compound exhibit significant cardiovascular effects through NEP inhibition. This mechanism can enhance the therapeutic efficacy in treating conditions like hypertension and heart failure .

Anticancer Potential

Preliminary investigations into the anticancer properties reveal that structurally related compounds may induce apoptosis in cancer cells through mechanisms involving microtubule destabilization. This suggests that this compound could be explored further for its anticancer potential .

Case Studies and Research Findings

-

Cardiovascular Regulation :

- A study focusing on NEP inhibitors highlighted the role of compounds with structural similarities to this compound in modulating cardiovascular functions. The findings suggested enhanced efficacy in reducing hypertension through increased peptide levels.

- Antibacterial Activity :

- Anticancer Activity :

Propriétés

Formule moléculaire |

C11H14FNO3 |

|---|---|

Poids moléculaire |

227.23 g/mol |

Nom IUPAC |

3-amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid |

InChI |

InChI=1S/C11H14FNO3/c1-16-10-3-2-7(5-9(10)12)4-8(13)6-11(14)15/h2-3,5,8H,4,6,13H2,1H3,(H,14,15) |

Clé InChI |

RHJFAJSEHJRQFB-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)CC(CC(=O)O)N)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.